2-Ethyl-3,5-dimethylpyrazine

説明

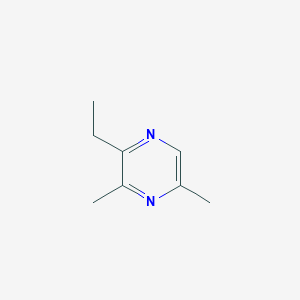

Structure

3D Structure

特性

IUPAC Name |

2-ethyl-3,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBCTZLGKSYRSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065679 | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a toasted nut, chocolaty, sweet woody odour, colourless to slightly yellow liquid | |

| Record name | 2-Ethyl-3 (5 or 6)-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

180.00 to 182.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2-Ethyl-3 (5 or 6)-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.980, 0.952-0.961 | |

| Record name | 2-Ethyl-3 (5 or 6)-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13925-07-0, 27043-05-6, 55031-15-7 | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3,-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethyl-3,5-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2 or 3-Ethyl-3,5 or 2,5-Dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-3,5-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R182EY5L8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to 2-Ethyl-3,5-dimethylpyrazine: Chemical Properties, Structure, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-Ethyl-3,5-dimethylpyrazine (CAS No: 13925-07-0), a key alkylpyrazine in the flavor, fragrance, and chemical research industries. This document details its physicochemical properties, structural identifiers, synthesis methodologies, and biological significance. Quantitative data are presented in structured tables for clarity. Detailed experimental protocols for both classical chemical synthesis and modern chemoenzymatic pathways are provided. Additionally, logical workflows and biosynthetic pathways are visualized using Graphviz diagrams to support researchers, scientists, and drug development professionals in their understanding and application of this compound.

Introduction

This compound is a heterocyclic organic compound that plays a significant role as a potent aroma and flavor agent.[1] It is naturally found in a wide variety of thermally processed foods, such as coffee, roasted nuts, cocoa, baked goods, and cooked meats.[1][2][3] The characteristic nutty, roasted, and earthy aroma of this compound makes it a valuable ingredient in the food and fragrance industries for creating and enhancing specific sensory profiles.[1][2] Beyond its organoleptic properties, this compound is of interest in entomological studies as a component of insect pheromones and serves as a high-purity reference standard for analytical chemistry.[1] Its formation can occur through traditional Maillard reactions or novel biosynthetic pathways, making it a subject of ongoing research.[1]

Chemical Structure and Identification

The unique aroma and chemical behavior of this compound are derived from its substituted pyrazine ring structure. Accurate identification is crucial for research and regulatory purposes.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[4][5] |

| CAS Number | 13925-07-0[4][5] |

| Molecular Formula | C₈H₁₂N₂[4] |

| SMILES | CCC1=NC=C(N=C1C)C[4] |

| InChI | InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3[4][5] |

| InChIKey | JZBCTZLGKSYRSF-UHFFFAOYSA-N[4][5] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its application, handling, and storage requirements. It is typically a colorless to pale yellow liquid with a distinct aroma profile.[2][4]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 136.19 g/mol | [4] |

| Appearance | Colorless to slightly yellow liquid | [4][6] |

| Odor | Toasted nut, sweet woody, roasted cocoa, earthy | [2][7] |

| Boiling Point | 180-182 °C | [7] |

| Density | 0.950–0.980 g/mL at 25 °C | [4][7] |

| Flash Point | 66–69.4 °C | [2][6] |

| Refractive Index | n20/D 1.496–1.506 | [4][7] |

| Solubility | Soluble in water, oils, and organic solvents; miscible with ethanol |[4] |

Synthesis and Analysis

The synthesis of this compound can be achieved through various chemical and biological routes. Accurate analysis, typically by gas chromatography-mass spectrometry (GC-MS), is essential for purity assessment and quantification.[1][8]

Synthetic Methodologies

Classical Chemical Synthesis: One established method involves the reaction of 2,5-dimethylpyrazine with n-propionaldehyde in the presence of ferrous sulfate, sulfuric acid, and hydrogen peroxide. This method provides a high yield and is suitable for industrial-scale production.[9][10]

Experimental Protocol: Synthesis from 2,5-Dimethylpyrazine [10]

-

Reaction Setup: In a 125 mL reaction vessel equipped for cooling (ice bath) and stirring, add 1.08 g (10 mmol) of 2,5-dimethylpyrazine and 1.13 g (4 mmol) of FeSO₄·7H₂O. Add 30 mL of water and stir the mixture.

-

Reagent Addition: Slowly add 6 mL (0.1 mol) of 98% concentrated sulfuric acid via a dropping funnel, maintaining the reaction temperature below 60 °C. Following this, add 7.5 mL (22 mmol) of hydrogen peroxide dropwise, continuing to cool the reaction in the ice bath and monitoring the temperature.

-

Alkylation: Add an initial aliquot of 240 µL (3 mmol) of n-propionaldehyde. Slowly raise the temperature to 50-60 °C. Add additional 240 µL aliquots of n-propionaldehyde at 1, 2, 3, and 4 hours into the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). The total reaction time is approximately 6 hours.

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Extract with 30 mL of ethyl acetate. Separate the aqueous phase and adjust its pH to ~8 using a 20% NaOH solution, ensuring the temperature does not exceed 60 °C.

-

Isolation: Extract the pH-adjusted aqueous phase three times with ethyl acetate. Combine all organic phases and concentrate under reduced pressure to yield a yellow oily substance.

-

Purification: Purify the crude product via silica gel column chromatography using a mobile phase of ethyl acetate:petroleum ether (1:20) to obtain pure 2-ethyl-3,6-dimethylpyrazine (an isomer of the target compound, illustrating the general principle). The reported yield for this specific isomer is approximately 90%.[10]

Chemoenzymatic Synthesis: A modern, greener approach utilizes enzymes to produce alkylpyrazines from amino acids.[11] 3-Ethyl-2,5-dimethylpyrazine can be synthesized from L-threonine via the condensation of aminoacetone and acetaldehyde, which are generated by the enzymes L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL).[11][12]

Experimental Protocol: Chemoenzymatic Synthesis from L-Threonine [12]

-

Enzyme Preparation: Obtain purified L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL). The protocol is based on enzymes from Cupriavidus necator (CnTDH and CnKBL).

-

Reaction Mixture: Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 8.0) containing 10 mM L-threonine and 5 mM NAD⁺.

-

Enzymatic Reaction: Initiate the reaction by adding the enzymes (e.g., 0.05 mM each of CnTDH and CnKBL) to the buffer. The reaction is performed at 30 °C for approximately 3 hours. In this system, CnTDH supplies aminoacetone, while CnKBL, at low CoA concentrations, supplies acetaldehyde.

-

Condensation: The enzymatically produced aminoacetone (two molecules) and acetaldehyde (one molecule) undergo a spontaneous condensation reaction in the buffer to form 3-ethyl-2,5-dimethylpyrazine.

-

Analysis: The reaction mixture can be directly analyzed by techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or GC-MS to identify and quantify the synthesized pyrazine.[12]

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the separation, identification, and quantification of this compound.[8][13] Its volatility and distinct fragmentation pattern make it well-suited for GC-MS analysis. Sample preparation methods like solid-phase microextraction (SPME) or liquid-liquid extraction are often employed to isolate the compound from complex matrices like food products.[8]

Biological Activity and Applications

Alkylpyrazines, including this compound, exhibit a range of biological activities and are used in diverse applications.[14]

-

Flavor and Fragrance: Its primary application is as a flavoring agent in foods and beverages and as a fragrance component in perfumery to impart roasted, nutty, and cocoa-like notes.[2][6]

-

Pheromonal Activity: In nature, alkylpyrazines serve as chemical signals for insects. Related compounds are known to function as trail or alarm pheromones in species like leaf-cutter ants.[1]

-

Antimicrobial Properties: Some alkylpyrazines have demonstrated antimicrobial activity against foodborne pathogens, suggesting their potential use as natural food preservatives.[15][16]

-

Biochemical Research: The compound has been shown to have an inhibitory effect on the activity of kidney bean lipoxygenase. It is also a metabolite produced by microorganisms like Saccharomyces cerevisiae.[4]

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed. It can also cause skin and eye irritation.[17] Proper safety precautions are mandatory during handling.

Table 3: GHS Hazard Information

| Classification | Code | Description |

|---|---|---|

| Flammable Liquids | H227 | Combustible liquid |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

Table 4: GHS Precautionary Statements

| Code | Precautionary Statement |

|---|---|

| Prevention | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[17] |

| P264: Wash skin thoroughly after handling.[17] | |

| P270: Do not eat, drink or smoke when using this product.[17] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[17] | |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[17] |

| P302+P352: IF ON SKIN: Wash with plenty of water.[17] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17] | |

| Storage | P403+P235: Store in a well-ventilated place. Keep cool.[17] |

| Disposal | P501: Dispose of contents/container in accordance with national regulations.[17] |

Mandatory Visualizations

The following diagrams illustrate the synthesis pathways described in this guide.

Caption: Logical workflow for the chemical synthesis of alkylpyrazines.

Caption: Pathway for the chemoenzymatic synthesis of 3-Ethyl-2,5-dimethylpyrazine.

References

- 1. This compound|High-Purity Reference Standard [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Showing Compound this compound (FDB020021) - FooDB [foodb.ca]

- 4. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 6. innospk.com [innospk.com]

- 7. This compound | 27043-05-6 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 10. 3-Ethyl-2,5-diMethylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 11. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. synerzine.com [synerzine.com]

The Ubiquitous Roasty Aroma: A Technical Guide to 2-Ethyl-3,5-dimethylpyrazine in Food

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the natural occurrence, formation pathways, and analytical methodologies for the key aroma compound 2-Ethyl-3,5-dimethylpyrazine. This guide is an essential resource for researchers, scientists, and drug development professionals seeking to understand and harness the power of this potent flavor and fragrance molecule.

This compound is a naturally occurring heterocyclic aromatic compound that contributes significantly to the desirable roasty, nutty, and cocoa-like aromas in a wide variety of thermally processed and fermented foods. Its presence is a hallmark of the complex chemical transformations that occur during cooking and fermentation, primarily through the Maillard reaction and microbial metabolism.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of food products. The following table summarizes the quantitative data available for its concentration in various food matrices.

| Food Item | Concentration (µg/kg) | Analytical Method | Reference |

| Whole Wheat Bread Crust | >1 (approx. 20-fold higher than IWG) | GC-MS | [1] |

| Intermediate Wheatgrass Bread Crust | < 1 | GC-MS | [1] |

| Roasted Red Cacao | 6360 | Not Specified | |

| Roasted Cocoa Beans | Varies (Total Pyrazines: 1420 - 6980) | GC | [2] |

| Roasted Chicken | Present (Key Odorant) | GC-O-MS, AEDA | [2] |

| Cooked Beef | Present | Not Specified | [3][4] |

| Coffee | Present | Not Specified | [3][4] |

| Peanuts | Present | Not Specified | [3] |

Note: The concentration of pyrazines in cocoa beans is highly dependent on fermentation and roasting conditions. The listed range for total pyrazines provides a general indication of their abundance.

Formation Pathways

The formation of this compound in food is primarily attributed to two key pathways: the Maillard reaction and microbial biosynthesis.

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during thermal processing. The formation of this compound through this pathway involves a complex series of steps, including the Strecker degradation of specific amino acids. The key precursors are thought to be L-threonine and glucose.[5]

Microbial Biosynthesis

Certain bacteria, notably Bacillus subtilis, are capable of producing alkylpyrazines, including this compound, through their metabolic activities.[5] This biosynthesis pathway also utilizes L-threonine and glucose as primary substrates. A key enzyme in this process is L-threonine-3-dehydrogenase.[5]

Experimental Protocols

Accurate quantification and characterization of this compound in food matrices require robust analytical methodologies. The following sections detail the key experimental protocols for its extraction and analysis.

Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

SPME is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile compounds in food.

Methodology:

-

Sample Preparation: Homogenize solid food samples. Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a headspace vial. For liquid samples, an appropriate volume is placed in the vial.

-

Internal Standard Addition: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of a related pyrazine) to the vial for accurate quantification.

-

Extraction: Place the vial in a heated agitator. Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 60-80°C) to allow for the adsorption of volatile compounds.

-

Desorption and GC-MS Analysis: Retract the fiber and introduce it into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed. The separated compounds are then detected and identified by a mass spectrometer.

Solvent-Assisted Flavour Evaporation (SAFE)

SAFE is a gentle distillation technique used to separate volatile compounds from non-volatile matrix components, such as fats and sugars, under high vacuum.

Methodology:

-

Solvent Extraction: Homogenize the food sample with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

SAFE Distillation: Introduce the solvent extract dropwise into the SAFE apparatus, which is maintained under a high vacuum (e.g., 10-4 to 10-6 mbar) and at a controlled temperature (e.g., 40-50°C). The volatile compounds evaporate and are collected in a cooled trap (liquid nitrogen), while the non-volatile components remain in the distillation flask.

-

Concentration: The collected volatile fraction is then carefully concentrated to a small volume using a Vigreux column and/or a gentle stream of nitrogen.

-

GC-MS Analysis: The concentrated extract is subsequently analyzed by GC-MS for identification and quantification of the target pyrazines.

Conclusion

This technical guide provides a foundational understanding of the natural occurrence and formation of this compound in food. The detailed methodologies and pathway diagrams serve as a valuable resource for professionals in the fields of food science, flavor chemistry, and drug development, enabling further research and application of this important aroma compound.

References

An In-Depth Technical Guide to the Maillard Reaction Formation of 2-Ethyl-3,5-dimethylpyrazine

This technical guide provides a comprehensive overview of the formation of 2-Ethyl-3,5-dimethylpyrazine, a key flavor compound, through the Maillard reaction. Tailored for researchers, scientists, and drug development professionals, this document details the reaction's core mechanisms, experimental protocols for its synthesis and analysis, and quantitative data on its formation under various conditions.

Introduction

This compound is a volatile heterocyclic aromatic compound that contributes significantly to the desirable roasted, nutty, and cocoa-like aromas in a variety of cooked foods, including coffee, roasted nuts, and meats.[1][2] Its formation is a complex process primarily driven by the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[3][4] Understanding and controlling the formation of this potent odorant is of great interest in the food and flavor industries for optimizing sensory profiles. This guide delves into the fundamental chemistry of its synthesis, providing detailed methodologies and quantitative insights for its controlled generation and analysis.

Core Concepts: The Maillard Reaction Pathway to this compound

The formation of this compound via the Maillard reaction is a multi-step process involving the transformation of precursor amino acids and carbonyl compounds. The key stages are outlined below.

Initial Stages of the Maillard Reaction

The Maillard reaction is initiated by the condensation of a carbonyl group from a reducing sugar (e.g., glucose, fructose) with an amino group from an amino acid.[3] This leads to the formation of a Schiff base, which then undergoes cyclization to form an N-substituted glycosylamine. Subsequent rearrangement of the glycosylamine, known as the Amadori or Heyns rearrangement, results in the formation of ketosamines or aldosamines, respectively.

Strecker Degradation: The Source of Key Intermediates

A crucial step in the formation of pyrazines is the Strecker degradation of amino acids. This reaction involves the interaction of an amino acid with a dicarbonyl compound, which is formed from the degradation of the Amadori/Heyns products.[5] The Strecker degradation yields three important classes of products:

-

Strecker aldehydes: These aldehydes contribute to the overall aroma profile and are specific to the amino acid precursor (e.g., acetaldehyde from alanine).[6]

-

α-Aminocarbonyls: These are key intermediates in pyrazine formation. Their structure is also dependent on the initial amino acid.

-

Carbon dioxide.

Formation of the Pyrazine Ring

The α-aminocarbonyl compounds generated during the Strecker degradation are the direct precursors to the pyrazine ring. The generally accepted mechanism involves the following steps:

-

Condensation of two α-aminocarbonyl molecules: This condensation reaction forms a dihydropyrazine intermediate.[4]

-

Oxidation: The dihydropyrazine is then oxidized to the stable aromatic pyrazine ring.

The specific substituents on the pyrazine ring (e.g., ethyl and methyl groups) are determined by the structure of the precursor α-aminocarbonyls and the incorporation of Strecker aldehydes. For this compound, the precursors are derived from specific amino acids such as threonine.[7]

Below is a simplified diagram illustrating the key reaction pathways leading to the formation of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound in a model system and its subsequent analysis.

Maillard Reaction Model System for Pyrazine Formation

This protocol is adapted from studies on pyrazine formation from amino acids and sugars.[8]

Materials:

-

Amino acid (e.g., L-Threonine)

-

Reducing sugar (e.g., D-Glucose)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Reaction vials (e.g., 20 mL headspace vials with screw caps and PTFE/silicone septa)

-

Heating block or oven capable of maintaining a constant temperature (e.g., 140°C)

Procedure:

-

Precursor Solution Preparation:

-

Prepare a solution of the amino acid (e.g., 0.1 M L-Threonine) in the phosphate buffer.

-

Prepare a solution of the reducing sugar (e.g., 0.1 M D-Glucose) in the phosphate buffer.

-

-

Reaction Mixture Preparation:

-

In a reaction vial, combine equal volumes of the amino acid and reducing sugar solutions. For example, mix 5 mL of the L-Threonine solution with 5 mL of the D-Glucose solution.

-

Seal the vial tightly.

-

-

Heating and Reaction:

-

Place the sealed vial in a preheated heating block or oven at 140°C.

-

Allow the reaction to proceed for a specified time, for example, 90 minutes.[8]

-

-

Cooling and Sample Preparation for Analysis:

-

After the heating period, carefully remove the vial from the heat source and allow it to cool to room temperature.

-

The sample is now ready for extraction and analysis of the volatile compounds.

-

Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the extraction and sensitive detection of volatile pyrazines from the reaction mixture.[8][9]

Materials and Equipment:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5MS or equivalent)

-

Headspace vials containing the cooled reaction mixture

-

Heating and agitation unit for SPME

-

Internal standard solution (e.g., 2-methyl-3-heptanone in methanol)

Procedure:

-

Sample Preparation for HS-SPME:

-

To the cooled reaction vial, add a known amount of internal standard.

-

Place the vial in the heating and agitation unit.

-

-

HS-SPME Extraction:

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately introduce it into the heated injector port of the GC-MS.

-

Desorb the analytes from the fiber onto the GC column.

-

Run the GC-MS analysis using appropriate parameters. An example of GC-MS parameters is provided in Table 1.

-

Table 1: Example GC-MS Parameters for Pyrazine Analysis [8][9]

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temp 40°C (hold 2 min), ramp to 150°C at 3°C/min, then ramp to 250°C at 10°C/min (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 280°C |

Identification and Quantification:

-

Identification: this compound is identified by comparing its mass spectrum and retention time with those of an authentic reference standard.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standard solutions of known concentrations.

Below is a diagram illustrating the experimental workflow for the formation and analysis of this compound.

Quantitative Data on Formation

The yield of this compound is influenced by several factors, including the type of precursors, their concentrations, reaction temperature, time, and pH. The following tables summarize quantitative data from model system studies.

Table 2: Formation of this compound from Different Amino Acid Precursors in a Glucose Model System [7][9]

| Amino Acid Precursor | Reaction Conditions | Yield of this compound (µg/g) |

| L-Threonine | 120°C, 4 h | Detected, not quantified |

| L-Threonine | 300°C, 7 min | 2.5 |

| Mealworm Protein Hydrolysate | 120°C, 2 h | 1.8 |

Table 3: Influence of Reaction Conditions on the Yield of this compound [8]

| Precursors | Temperature (°C) | Time (min) | pH | Yield (relative abundance) |

| Lys-Arg-His + Glucose | 140 | 90 | 8.0 | Detected |

| Lys-His-Arg + Glucose | 140 | 90 | 8.0 | Detected |

Note: Quantitative data for this compound is often reported as part of a larger profile of volatile compounds, and absolute yields can vary significantly based on the specific experimental setup and analytical method used.

Conclusion

The formation of this compound through the Maillard reaction is a complex yet fundamental process in food chemistry. This guide has provided a detailed overview of the underlying reaction mechanisms, comprehensive experimental protocols for its synthesis and analysis, and a summary of quantitative data on its formation. By understanding the interplay of precursors and reaction conditions, researchers and industry professionals can better control and optimize the generation of this key flavor compound, leading to enhanced sensory experiences in a wide range of products. The provided methodologies offer a solid foundation for further research into the nuanced pathways of Maillard reaction products and their impact on flavor and biological systems.

References

- 1. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 2. innospk.com [innospk.com]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. datapdf.com [datapdf.com]

- 5. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of amino acids in the Maillard reaction products generated from the reaction flavors of Tenebrio molitor (mealworm) protein and d-xylose - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Threshold of 2-Ethyl-3,5-dimethylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory threshold of 2-Ethyl-3,5-dimethylpyrazine, a potent aroma compound with significant interest in the food, fragrance, and pharmaceutical industries. This document details the quantitative olfactory threshold values, in-depth experimental methodologies for its determination, and the associated sensory perception pathways.

Core Data Presentation

The olfactory threshold of a compound is the minimum concentration at which it can be detected by the human sense of smell. For this compound, the reported values in aqueous and aerial media are critical for understanding its sensory impact. The following table summarizes the key quantitative data available in the scientific literature.

| Parameter | Medium | Olfactory Threshold | Odor Description | Reference |

| Detection Threshold | Water | 0.04 ± 0.01 µg/L (ppb) | Nutty, Coffee, Cocoa, Caramel | Buttery, Ling, & Stern (1997)[1] |

| Detection Threshold | Water | 1 ppb | Cocoa, chocolate, nutty (burnt almond) | --INVALID-LINK-- |

| Detection Threshold | Air | 0.011 ± 0.003 µg/m³ | Not specified | Buttery, Ling, & Stern (1997)[1] |

Experimental Protocols for Olfactory Threshold Determination

The determination of the olfactory threshold for compounds like this compound is a rigorous process involving sensory analysis by trained human panelists. The methodologies are designed to be systematic and reproducible, often following established standards such as ASTM E679. Below are detailed protocols for the key experimental approaches.

Sensory Evaluation: The 3-Alternative Forced-Choice (3-AFC) Method

A widely accepted and robust method for determining detection thresholds is the 3-Alternative Forced-Choice (3-AFC) test, performed in accordance with standards like ASTM E679-91.[2][3]

Objective: To determine the lowest concentration of this compound in a given medium (e.g., water) that is detectably different from a blank sample.

Materials:

-

High-purity this compound

-

Odor-free, purified water (or other specified solvent/medium)

-

Glass sniffing flasks with airtight lids

-

Precision micropipettes

-

A panel of trained sensory assessors (typically 15-20 individuals)

Procedure:

-

Panelist Selection and Training:

-

Select panelists based on their sensory acuity, ability to discriminate odors, and consistency in judgment.

-

Train panelists to recognize the specific odor of this compound. This involves familiarizing them with the compound at various concentrations.

-

Conduct screening tests to ensure panelists can reliably distinguish between the sample and a blank.

-

-

Stock Solution and Dilution Series Preparation:

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol) due to its low solubility in water.

-

Create a primary aqueous stock solution by diluting the initial stock solution in odor-free water.

-

Prepare a series of ascending concentrations from the primary stock solution. The dilutions are typically made in geometric steps (e.g., a factor of 2 or 3).

-

-

Sample Presentation (3-AFC Test):

-

For each concentration level, present three samples to each panelist. Two of the samples are blanks (odor-free water), and one contains the this compound dilution.

-

The position of the "odd" (spiked) sample within the triad is randomized for each presentation to prevent positional bias.

-

Panelists are instructed to sniff the headspace of each flask and identify the sample that is different from the other two.

-

-

Data Analysis:

-

Record the number of correct identifications at each concentration level for each panelist.

-

The individual threshold is typically calculated as the geometric mean of the last concentration at which the panelist failed to correctly identify the odd sample and the first concentration at which they correctly identified it.

-

The group threshold is then determined by calculating the geometric mean of the individual thresholds. Statistical methods, such as psychometric functions, can be applied to determine the concentration at which there is a 50% probability of correct identification above chance.

-

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex mixture and can be adapted to estimate odor thresholds.

Objective: To separate volatile compounds and have them assessed by a human detector to determine their odor character and intensity.

Procedure:

-

Sample Preparation: A solution containing this compound is prepared. For complex matrices, a prior extraction step (e.g., solid-phase microextraction - SPME) may be necessary.

-

Gas Chromatographic Separation: The sample is injected into a gas chromatograph, where the volatile compounds are separated based on their physicochemical properties as they pass through a capillary column.

-

Effluent Splitting: At the outlet of the GC column, the effluent is split into two streams. One stream is directed to a conventional chemical detector (e.g., a Mass Spectrometer or Flame Ionization Detector) for compound identification and quantification. The other stream is directed to an olfactometry port.

-

Olfactory Detection: A trained sensory analyst sniffs the effluent from the olfactometry port and records the retention time, duration, and a description of any detected odors.

-

Data Correlation: The data from the chemical detector and the olfactometry port are combined to create an "aromagram," which links specific chemical compounds to their perceived odors. By analyzing a dilution series of the sample, an estimation of the odor detection threshold can be obtained.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Sensory Threshold Determination using the 3-AFC Method.

Caption: Experimental Workflow for Gas Chromatography-Olfactometry (GC-O).

References

An In-depth Technical Guide to 2-Ethyl-3,5-dimethylpyrazine (CAS 13925-07-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3,5-dimethylpyrazine is a heterocyclic organic compound that plays a significant role in the flavor and aroma profiles of a wide variety of cooked and fermented foods.[1][2][3] With its characteristic nutty, roasted, and cocoa-like scent, this pyrazine derivative is a key component of the Maillard reaction, the chemical process responsible for the browning and flavor development in cooked foods.[2][4] It is also produced through microbial biosynthesis, notably by bacteria such as Bacillus subtilis.[5][6] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and safety data for this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a potent and distinctive aroma.[2][] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13925-07-0 | [8] |

| Molecular Formula | C₈H₁₂N₂ | [2] |

| Molecular Weight | 136.19 g/mol | [2][8] |

| Appearance | Colorless to pale yellow liquid | [2][] |

| Odor | Nutty, roasted, cocoa, chocolate, burnt almond | [9][10] |

| Boiling Point | 180-182 °C at 760 mmHg | [8] |

| Density | 0.950-0.980 g/mL | [8] |

| Refractive Index | 1.496-1.506 | [8] |

| Solubility | Soluble in water, oils, and organic solvents | [8] |

| FEMA Number | 3150 | [11] |

Synthesis and Formation

This compound is formed through both chemical and biological pathways.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[4] It is a primary route for the formation of this compound in cooked foods. The reaction pathway is complex, but generally involves the condensation of an α-dicarbonyl compound (from sugar degradation) with an amino acid to form an α-aminoketone, followed by condensation of two α-aminocarbonyl molecules to form a dihydropyrazine intermediate, which is then oxidized to the pyrazine.[4][12] Alanine has been identified as an important precursor for the ethyl group in this pyrazine.[12]

Biosynthesis

Certain microorganisms, particularly Bacillus subtilis, are capable of producing this compound.[5][6] The biosynthetic pathway involves precursors from amino acid and carbohydrate metabolism. L-threonine and D-glucose have been identified as key substrates for its production by B. subtilis. The proposed pathway involves the formation of intermediates such as aminoacetone (from L-threonine) and 2,3-pentanedione (from L-threonine and D-glucose).[5]

Chemical Synthesis

While detailed protocols for the direct synthesis of this compound are not abundant in the provided literature, a general approach for the synthesis of a related isomer, 2-ethyl-3,6-dimethylpyrazine, is available and can be adapted. This method involves the reaction of 2,5-dimethylpyrazine with n-propionaldehyde in the presence of ferrous sulfate, sulfuric acid, and hydrogen peroxide.[13][14]

Experimental Protocol: Synthesis of 2-Ethyl-3,6-dimethylpyrazine (Adaptable for this compound)

-

Reaction Setup: In a reaction vessel, combine 2,5-dimethylpyrazine (10 mmol) and FeSO₄·7H₂O (4 mmol) in water (30 mL).[13] Stir the mixture in an ice bath.

-

Acidification: Slowly add 98% concentrated sulfuric acid (0.1 mol) while maintaining the temperature below 60 °C.[13]

-

Oxidation: Add hydrogen peroxide (22 mmol) dropwise, ensuring the temperature remains below 60 °C.[13]

-

Alkylation: Add a portion of n-propionaldehyde (3 mmol) and raise the temperature to 50-60 °C to initiate the reaction.[13] Add the remaining n-propionaldehyde portion-wise over 4 hours.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete after approximately 6 hours.[13]

-

Work-up: After completion, cool the reaction mixture to room temperature and extract with ethyl acetate. Adjust the pH of the aqueous phase to 8 with 20% NaOH solution, keeping the temperature below 60 °C.[13]

-

Extraction and Purification: Extract the aqueous phase three times with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[13]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound.[15][16]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: For solid or liquid samples, a solvent extraction or headspace solid-phase microextraction (HS-SPME) can be employed. For solvent extraction, the sample is mixed with a suitable solvent like dichloromethane, followed by separation of the organic layer.[17] For HS-SPME, the sample is heated in a sealed vial to allow volatile compounds to partition into the headspace, where they are adsorbed onto an SPME fiber.[16]

-

Gas Chromatography:

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[16]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

The mass spectrum of this compound shows a characteristic fragmentation pattern, with a prominent molecular ion peak.[19]

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns that can be used for its identification.[19]

FTIR Spectroscopy

The Fourier-transform infrared (FTIR) spectrum of this compound provides information about its functional groups and molecular structure.[20]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.[8][21][22]

Toxicology and Safety

The safety of this compound as a food flavoring ingredient has been assessed. It is generally recognized as safe (GRAS) at the levels found in food.[]

| Toxicological Data | Value | Reference(s) |

| LD₅₀ (oral, rat) | 460 mg/kg | [1][23] |

| NOAEL (90-day, rat) | 12.5 mg/kg/day (both sexes) | [1][23] |

| NOAEL (90-day, rat) | 17 and 18 mg/kg/day for male and female rats, respectively | [1][23] |

| Irritation | Irritating to skin, eyes, and upper respiratory tract at high concentrations | [1][][23] |

| Genotoxicity | No specific genotoxicity studies found, but structurally similar pyrazines have shown mixed results. | [1][23] |

Organoleptic Properties

This compound has a very low odor detection threshold, contributing significantly to the aroma of foods even at low concentrations.

| Property | Description | Reference(s) |

| Odor Profile | Nutty, roasted, cocoa, chocolate, burnt almond, earthy | [9][10] |

| Odor Threshold in Water | 1 ppb | [9] |

| Sensory Threshold in Air | 2 ppb | [] |

| Sensory Threshold in Water | 20 ppb | [] |

Applications

The primary application of this compound is as a flavoring and fragrance agent in the food and beverage industry.[2][3] It is used to impart or enhance roasted, nutty, and cocoa flavors in a variety of products, including:

It is also used in the fragrance industry to add warm, earthy notes to perfumes and other scented products.[2]

Conclusion

This compound is a vital flavor and aroma compound with well-characterized chemical, physical, and organoleptic properties. Its formation through the Maillard reaction and microbial biosynthesis is a key aspect of food chemistry. While generally safe for consumption at typical levels in food, appropriate handling and safety precautions are necessary when working with the pure compound. The analytical methods, particularly GC-MS, are well-established for its identification and quantification. This technical guide provides a solid foundation for researchers and professionals working with this important pyrazine derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. Showing Compound this compound (FDB020021) - FooDB [foodb.ca]

- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyrazines [leffingwell.com]

- 10. 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-ethyl-3,5-dimethyl pyrazine and 2-ethyl-3,6-dimethyl pyrazine mixture, 55301-15-7 [thegoodscentscompany.com]

- 12. datapdf.com [datapdf.com]

- 13. 3-Ethyl-2,5-diMethylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 14. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. benchchem.com [benchchem.com]

- 18. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 19. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. The Pherobase NMR: 2,5-Dimethyl-3-ethylpyrazine|2me5me-3-ethylpyrazine|C8H12N2 [pherobase.com]

- 22. 3-Ethyl-2,5-dimethylpyrazine | C8H12N2 | CID 25916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Ethyl-3,5-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3,5-dimethylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family.[][2] It is a notable pyrazine derivative characterized by a nitrogen-containing ring with ethyl and methyl substituents.[][3] This compound is a key flavor and fragrance intermediate, highly regarded for its distinctive roasted, nutty, and earthy aroma profile with notes of coffee, cocoa, and caramel.[4][5] Naturally occurring in roasted foods like nuts, coffee beans, and cooked meat, it is formed through Maillard reactions between amino acids and reducing sugars during thermal processing.[][3][4] Industrially, it is synthesized for use in flavor formulations to enhance the sensory experience of a wide variety of products, including beverages, baked goods, and confectionery items.[4][5]

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid.[4][6] Its chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂ | [4][7] |

| Molecular Weight | 136.19 g/mol | [4][7] |

| Appearance | Colorless to pale yellow liquid | [4][7] |

| Odor | Toasted nut, chocolaty, sweet woody, roasted cocoa | [7][8] |

| Boiling Point | 180-182 °C at 760 mmHg | [7] |

| Melting Point | -21 °C | [9] |

| Density | 0.950-0.980 g/cm³ | [7] |

| Refractive Index | 1.496-1.506 | [7] |

| Flash Point | 66 °C | [10] |

| Solubility | Soluble in water, oils, and organic solvents like ethanol, chloroform, and dichloromethane.[7][11] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectra are not provided here, information on available spectroscopic data is indexed in various databases.

| Spectroscopic Data Type | Availability | Source(s) |

| Mass Spectrum (Electron Ionization) | Data available in the NIST WebBook. | [12] |

| FTIR Spectrum | Spectrum available in the SpectraBase. | [13] |

| NMR Spectrum | 6 NMR spectra are mentioned to be available in SpectraBase. | [13] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported. A common method involves the alkylation of a pyrazine derivative. One generalized approach is the condensation of a dione with a diamine. For instance, a mixture of this compound and its isomer can be obtained by the condensation of 2,3-pentanedione with propylenediamine.[8] Another method involves the side-chain alkylation of trimethylpyrazine.[8]

A patented method for the synthesis of the related 2-ethyl-3,6-dimethylpyrazine involves the reaction of 2,5-dimethylpyrazine with n-propionaldehyde in the presence of FeSO₄·7H₂O, concentrated sulfuric acid, and hydrogen peroxide.[14]

Generalized Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of an alkylpyrazine like this compound, based on common organic synthesis techniques.

References

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0040299) [hmdb.ca]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 27043-05-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. 2-ETHYL-3(5 OR 6)-DIMETHYLPYRAZINE [ventos.com]

- 7. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 27043-05-6 [chemicalbook.com]

- 9. This compound | Properties, Uses, Safety, Supplier & Manufacturer in China [pipzine-chem.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | CAS#:13925-07-0 | Chemsrc [chemsrc.com]

- 12. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

Microbial Synthesis of 2-Ethyl-3,5-dimethylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the microbial synthesis of 2-Ethyl-3,5-dimethylpyrazine (EDMP), a key aroma compound with significant applications in the food and pharmaceutical industries. This document details the core aspects of its biotechnological production, including the microorganisms involved, biosynthetic pathways, and detailed experimental protocols.

Introduction

This compound is a heterocyclic aromatic compound known for its desirable nutty, roasted, and cocoa-like aroma. It is a significant contributor to the flavor profile of many fermented and thermally processed foods. The growing demand for natural flavor compounds has spurred research into microbial fermentation as a sustainable and environmentally friendly alternative to chemical synthesis. This guide focuses on the microbial pathways and methodologies for the production of EDMP, with a primary focus on the well-studied bacterium Bacillus subtilis.

Microbial Producers of this compound

Several microorganisms have been identified as producers of alkylpyrazines, with Bacillus subtilis being a prominent and well-characterized species for the synthesis of EDMP and related compounds.[1][2][3] Other microorganisms, such as Corynebacterium glutamicum and Flavobacterium species, have also been reported to produce this pyrazine derivative.[4] The selection of a suitable microbial strain is a critical first step in developing an efficient fermentation process.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Bacillus subtilis primarily utilizes the precursors L-threonine and D-glucose.[1][2] The proposed pathway involves the key intermediates aminoacetone, derived from L-threonine, and 2,3-pentanedione, which is formed from both L-threonine and D-glucose.[1][2]

The initial step is the conversion of L-threonine to aminoacetone, a reaction catalyzed by the enzyme L-threonine 3-dehydrogenase (TDH).[5][6] Subsequently, two molecules of aminoacetone and one molecule of acetaldehyde (derived from the metabolic pool) are proposed to condense to form the EDMP molecule.

Metabolic engineering strategies have been explored to enhance the production of related alkylpyrazines. For instance, the knockout of the 2-amino-3-ketobutyrate CoA ligase (KBL) gene in B. subtilis has been shown to significantly increase the yield of 2,5-dimethylpyrazine by preventing the diversion of a key intermediate away from the pyrazine biosynthetic pathway.[1] This suggests a similar strategy could be effective for boosting EDMP production.

Quantitative Data on Microbial Pyrazine Production

While specific quantitative data for this compound is limited in the current literature, studies on the production of similar alkylpyrazines by Bacillus and Corynebacterium species provide valuable benchmarks. The following table summarizes representative data for related pyrazine compounds.

| Microorganism | Pyrazine Compound | Precursors | Titer | Yield | Productivity | Reference |

| Bacillus subtilis (kbl mutant) | 2,5-Dimethylpyrazine | L-Threonine | 2.82 mM | Not Reported | Not Reported | [1] |

| Corynebacterium glutamicum (engineered) | 2,3,5,6-Tetramethylpyrazine | Glucose, Urea | 3.56 g/L | Not Reported | Not Reported | [5] |

| Bacillus amyloliquefaciens | 2,3,5-Trimethylpyrazine | Wheat medium | 0.446 mg/g | Not Reported | Not Reported | [7] |

| Bacillus subtilis BcP21 | 2,5-Dimethylpyrazine | L-Threonine, Acetoin | 4.5 mg/L | Not Reported | Not Reported | [4] |

Note: The presented data is for related alkylpyrazines and should be considered as a reference for the potential production levels of this compound. Further research is required to establish specific quantitative data for EDMP.

Experimental Protocols

This section provides a detailed methodology for the microbial synthesis and analysis of this compound.

Inoculum Preparation

-

Strain: Bacillus subtilis (e.g., a wild-type strain known for flavor production or a metabolically engineered strain).

-

Media: Luria-Bertani (LB) broth (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl).

-

Procedure:

-

Inoculate a single colony of B. subtilis from a fresh agar plate into 10 mL of LB broth in a 50 mL falcon tube.

-

Incubate at 37°C with shaking at 200 rpm for 12-16 hours until the culture reaches the late exponential phase (OD600 of ~2.0).

-

This culture will serve as the inoculum for the main fermentation.

-

Fermentation

-

Fermentation Medium: Yeast extract Peptone Dextrose Medium (YPDM) containing 10 g/L yeast extract, 10 g/L peptone, and 20 g/L D-glucose. Supplement the medium with L-threonine to a final concentration of 10 g/L.

-

Procedure:

-

Inoculate 100 mL of the sterile fermentation medium in a 500 mL baffled flask with 2% (v/v) of the prepared inoculum.

-

Incubate the culture at 37°C with shaking at 200 rpm for 72-96 hours.

-

Monitor cell growth by measuring the optical density at 600 nm (OD600) at regular intervals.

-

Collect samples aseptically at different time points (e.g., 24, 48, 72, 96 hours) for the analysis of EDMP concentration.

-

Extraction and Quantification of this compound

Extraction and quantification of volatile compounds like EDMP from a complex fermentation broth require a sensitive and specific analytical method. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.

-

Sample Preparation:

-

Centrifuge the collected fermentation samples at 10,000 x g for 10 minutes to pellet the cells.

-

Transfer 5 mL of the supernatant to a 20 mL headspace vial.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

-

Add an appropriate internal standard (e.g., 2-methyl-3-heptanone) for accurate quantification.

-

Seal the vial tightly with a PTFE/silicone septum.

-

-

HS-SPME:

-

Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber for broad-range volatility compound extraction.

-

Equilibration: Incubate the vial at 60°C for 15 minutes with agitation to allow the analytes to equilibrate between the sample and the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

-

GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 5°C/minute.

-

Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantification: Quantify the concentration of EDMP by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

-

-

Regulatory and Signaling Pathways

Currently, there is limited information available on specific signaling pathways that directly regulate the biosynthesis of this compound. The regulation appears to be primarily at the metabolic level, with the availability of the precursor L-threonine being a key factor. The activity of L-threonine 3-dehydrogenase is a critical control point in the pathway. Further research is needed to elucidate the transcriptional regulation of the tdh gene and other associated genes in response to environmental cues and cellular metabolic status. Understanding these regulatory networks will be crucial for the rational design of metabolic engineering strategies to further enhance EDMP production.

Conclusion

The microbial synthesis of this compound presents a promising avenue for the sustainable production of this valuable natural flavor compound. Bacillus subtilis has emerged as a robust and efficient microbial chassis for this purpose. This guide has outlined the known biosynthetic pathway, provided a framework for quantitative analysis, and detailed experimental protocols for the production and characterization of EDMP. Future research efforts should focus on optimizing fermentation conditions, elucidating the regulatory networks governing pyrazine biosynthesis, and applying metabolic engineering strategies to develop high-yielding and industrially viable production strains.

References

- 1. journals.asm.org [journals.asm.org]

- 2. uniprot.org [uniprot.org]

- 3. scielo.br [scielo.br]

- 4. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving enzymatic properties of BlTDH from Bacillus licheniformis through site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Genesis of a Roasted Aroma: A Technical Guide to the Precursors of 2-Ethyl-3,5-dimethylpyrazine in Thermally Processed Foods

For Immediate Release

This technical guide provides an in-depth exploration of the formation of 2-Ethyl-3,5-dimethylpyrazine (EDMP), a key flavor compound responsible for the desirable roasted, nutty, and cocoa-like aromas in many thermally processed foods. This document is intended for researchers, scientists, and professionals in the fields of food science and drug development who are interested in the fundamental chemistry of flavor formation. Herein, we detail the primary precursors, formation pathways, and analytical methodologies for the study of this potent aroma compound.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound that belongs to the pyrazine family.[1] These compounds are renowned for their low odor thresholds and significant contribution to the characteristic flavors of roasted, baked, and fried foods, including coffee, cocoa, nuts, and meats.[1][2] The formation of EDMP is primarily a result of the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs during thermal processing.[3][4] Understanding the precursors and mechanisms of EDMP formation is crucial for controlling and optimizing the flavor profiles of a wide array of food products.

Primary Precursors of this compound

The formation of the intricate structure of this compound requires specific molecular building blocks. The primary precursors are key amino acids and reducing sugars, which undergo a series of reactions to form the pyrazine ring and its characteristic alkyl substituents.

Amino Acids:

-

L-Threonine: This essential amino acid is a critical precursor, providing a significant portion of the carbon and nitrogen backbone for the pyrazine ring.[5][6][7] Thermal degradation of threonine can directly lead to the formation of EDMP.[8]

-

L-Alanine: This amino acid is a key contributor to the ethyl group substituent on the pyrazine ring.[9]

Reducing Sugars:

-

Glucose and other reducing sugars: These carbohydrates provide the necessary carbonyl groups and carbon fragments that react with amino acids in the Maillard reaction to initiate the formation of pyrazine precursors.[10]

Formation Pathways of this compound

The formation of this compound is a multi-step process rooted in the Maillard reaction. A key proposed pathway involves the formation of specific reactive intermediates that subsequently condense to form the final pyrazine structure.

The initial stages of the Maillard reaction between reducing sugars and amino acids lead to the formation of α-dicarbonyl compounds. Concurrently, the Strecker degradation of amino acids produces Strecker aldehydes and α-aminoketones.

A plausible and evidence-supported pathway for the formation of this compound involves the following key steps:

-

Formation of Aminoacetone: L-threonine undergoes degradation to produce aminoacetone.[7]

-

Formation of 2,3-Pentanedione: This α-dicarbonyl compound is a crucial intermediate. It can be formed through the interaction of a C3 carbon unit derived from a reducing sugar (like glucose) and the C2'-C3' atoms of L-alanine.[11]

-

Condensation and Ring Formation: Aminoacetone and 2,3-pentanedione, along with another molecule of an amino compound (which can be derived from the degradation of other amino acids), condense to form a dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine intermediate is subsequently oxidized to form the stable and aromatic this compound.[11]

Quantitative Data on Precursor Impact

The concentration of precursors and the conditions of thermal processing significantly influence the yield of this compound. The following tables summarize available quantitative data from model systems and food matrices.

Table 1: Formation of this compound in a Potato-Based Model System with Added Precursors

| Precursor Added (on dry basis) | Concentration of this compound (relative to control) | Reference |

| 2,3-Pentanedione (100 mg/kg) | 121% increase | [11] |

Table 2: Concentration of this compound in Roasted Green Tea Infusions

| Roasting Temperature (°C for 30 min) | Concentration (µg/mL) | Reference |

| 160 | ~0.01 | [12] |

| 180 | ~0.02 | [12] |

| 200 | ~0.03 | [12] |

Table 3: Precursor Concentrations in Roasted Foods

| Food Matrix | Precursor | Concentration | Reference |

| Roasted Chestnuts | Threonine | up to 82 mg/100g (dry weight) | [13] |

| Roasted Chestnuts | Alanine | up to 51 mg/100g (dry weight) | [13] |

| Chicken Meat (cooked) | Threonine | Varies with cooking method | [14] |

| Black Gram (roasted) | Threonine | Highest at 30 min roasting | [15] |

| Black Gram (roasted) | Alanine | Highest at 50 min roasting | [15] |

| Lean Beef (cooked) | Threonine | ~165% of RDI per 100g | [16] |

Experimental Protocols for Precursor and Pyrazine Analysis

The identification and quantification of this compound and its precursors require robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for this purpose.[17]

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This is a common and effective method for the analysis of volatile and semi-volatile compounds in food matrices.

Sample Preparation:

-

A known amount of the homogenized food sample is placed in a headspace vial.

-

An internal standard (e.g., a deuterated pyrazine analog) is added for accurate quantification.

-

The vial is sealed and incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

HS-SPME Extraction:

-

A SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

GC-MS Analysis:

-